molecular formula C9H16N4O2S B3376062 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine CAS No. 1170622-94-2

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No.: B3376062
CAS No.: 1170622-94-2
M. Wt: 244.32 g/mol
InChI Key: VPDZENSIHRIXHR-UHFFFAOYSA-N
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Description

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.32 g/mol . This compound features a piperazine ring substituted with a sulfonyl group attached to a pyrazole ring, which is further substituted with an ethyl group. It is known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine can be compared with other sulfonyl-substituted piperazines and pyrazoles:

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-2-12-8-9(7-11-12)16(14,15)13-5-3-10-4-6-13/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDZENSIHRIXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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